molecular formula C30H34N2O3 B195308 Bazedoxifene CAS No. 198481-32-2

Bazedoxifene

Katalognummer B195308
CAS-Nummer: 198481-32-2
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: UCJGJABZCDBEDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Bazedoxifene has a wide range of scientific research applications:

Zukünftige Richtungen

Bazedoxifene has shown potential as a cognitive enhancer with promising clinical applicability . It is also being studied for possible treatment of breast cancer and pancreatic cancer .

Biochemische Analyse

Biochemical Properties

Bazedoxifene acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It interacts with estrogen receptors, modulating their activity in a context-dependent manner .

Cellular Effects

This compound has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation . It inhibits phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .

Molecular Mechanism

This compound functions as a pure estrogen receptor antagonist in cellular models of breast cancer . It inhibits the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts . It also disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells .

Temporal Effects in Laboratory Settings

This compound has shown to improve renal function over time, possibly by increasing renal phosphate excretion, in postmenopausal osteoporotic women without severe renal insufficiency . It also reduces caspase-3 activity at 1 day post-injury and suppresses phosphorylation of MAPK (p38 and ERK) at 2 days post-injury .

Dosage Effects in Animal Models

This compound significantly reduced the size of endometriosis implants in animal models compared with the control group . It also effectively inhibited the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts .

Metabolic Pathways

Glucuronidation is the major metabolic pathway for this compound . After oral administration, this compound is metabolized by UDP-glucuronosyltransferases (UGTs) to this compound-4’-glucuronide (M4) and this compound-5-glucuronide (M5) .

Transport and Distribution

Efflux and uptake transporters may play an important role in the disposition of this compound . The volume of distribution for this compound is 14.7 ± 3.9 L/kg .

Analyse Chemischer Reaktionen

Types of Reactions

Bazedoxifene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound, which is obtained after the final hydrogenation step .

Eigenschaften

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJGJABZCDBEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173593
Record name Bazedoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues.
Record name Bazedoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

198481-32-2
Record name Bazedoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198481-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bazedoxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bazedoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAZEDOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The procedure is similar to that of Example 1, except that the amounts of the components used are: bazedoxifene acetate (1,128 g), AVICEL PH101® (microcrystalline cellulose) (4,036 g), lactose NF (fast flow; 4,036 g), ascorbic acid (300 g), sodium starch glycolate (400 g) and magnesium stearate (100 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AVICEL PH101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 g
Type
reactant
Reaction Step Five
[Compound]
Name
sodium starch glycolate
Quantity
400 g
Type
reactant
Reaction Step Six
Name
magnesium stearate
Quantity
100 g
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Bazedoxifene acetate (3 g) and dimethylsulfoxide (15 mL) are mixed and heated to 60-70° C. to produce a clear solution, followed by cooling to room temperature and filtration to make it particle free. To the filtrate, toluene (150 mL), 10% aqueous sodium carbonate solution (5 mL) and water (75 mL) are added and the mixture is stirred at room temperature for solid formation. The solid so formed is collected by filtration, washed with toluene (6 mL), water (6 mL) and dried under vacuum below 80° C. for about 7 hours to afford 2.5 g of crystalline bazedoxifene free base Form A.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Bazedoxifene hydrochloride (5 g), dichloromethane (75 mL), and water (50 mL) are mixed and triethylamine (4 mL) is slowly added to obtain a pH range of 9.5-10.5 of the aqueous phase. The layers are separated and the aqueous layer is extracted with dichloromethane (2×25 mL). The organic layers are combined followed by addition of water (50 mL), at which point pH of the aqueous phase is about 10.4. To this mixture, a solution of 5% acetic acid (75 mL) is slowly added until the pH is about 9, at which point a crystalline solid forms. The solid is collected by filtration, washed with dichloromethane (25 mL), and dried under vacuum at 50° C. to afford crystalline bazedoxifene free base in 73.27% yield (HPLC purity 99.67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
73.27%

Synthesis routes and methods IV

Procedure details

European Patent Application No. 0802183 describes a synthesis of bazedoxifene 5-Benzyloxy-2(4-benzyloxyphenyl)-1-[4-(2-bromoethoxy)benzyl]-3-methyl-indole is reacted with azepan, under suitable reaction conditions, followed by deprotection to yield bazedoxifene, which on subsequent treatment with acetone and acetic acid gives bazedoxifene acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
bazedoxifene 5-Benzyloxy-2(4-benzyloxyphenyl)-1-[4-(2-bromoethoxy)benzyl]-3-methyl-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bazedoxifene
Reactant of Route 2
Bazedoxifene
Reactant of Route 3
Bazedoxifene
Reactant of Route 4
Bazedoxifene
Reactant of Route 5
Reactant of Route 5
Bazedoxifene
Reactant of Route 6
Reactant of Route 6
Bazedoxifene

Q & A

Q1: How does bazedoxifene interact with its primary target and what are the downstream effects?

A1: this compound primarily acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ), exhibiting agonist activity in some tissues (e.g., bone) and antagonist activity in others (e.g., breast, uterus) [, , , , ]. This tissue-selective action stems from its ability to induce different conformational changes in the estrogen receptor, influencing the recruitment of coactivators or corepressors, ultimately affecting gene transcription [, ]. In bone, this compound's agonist activity leads to increased bone mineral density and reduced bone turnover, similar to the effects of estrogen [, , ]. This effect is attributed to its ability to suppress osteoclast activity and reduce bone resorption [, ].

Q2: Beyond its SERM activity, does this compound interact with other targets?

A2: Research indicates that this compound can also inhibit interleukin 6 (IL-6) signaling by binding to glycoprotein 130 (GP130), a key component of the IL-6 receptor complex [, , , , , ]. This interaction disrupts IL-6-mediated downstream signaling, including STAT3 activation, impacting cell survival, proliferation, and other cellular processes [, , , , , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C28H27NO3, and its molecular weight is 425.5 g/mol [, ].

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A4: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It undergoes extensive metabolism, primarily via glucuronidation by UDP-glucuronosyltransferases (UGTs), forming this compound-4′-glucuronide and this compound-5-glucuronide as major metabolites [, ]. These metabolites, along with a small fraction of unchanged this compound, are primarily excreted in feces, with minimal urinary excretion [].

Q5: Does the UGT1A1*28 polymorphism affect this compound metabolism?

A5: In vitro studies using genotyped microsomes suggest that the UGT1A128 polymorphism influences the glucuronidation of this compound []. Individuals homozygous for the UGT1A128 allele exhibited significantly lower metabolic clearance of this compound metabolites compared to other genotypes, indicating potential implications for in vivo drug exposure and response [].

Q6: What is the primary clinical indication for this compound?

A6: this compound is primarily indicated for the prevention and treatment of postmenopausal osteoporosis [, , , , ].

Q7: What is the evidence supporting the efficacy of this compound in treating osteoporosis?

A7: Several Phase III clinical trials have demonstrated the efficacy of this compound in postmenopausal women [, , , , ]. This compound significantly reduced the incidence of new vertebral fractures compared to placebo in women with osteoporosis [, , , ]. In a post-hoc analysis of a subgroup of women at higher fracture risk, this compound also showed a significant reduction in nonvertebral fractures compared to placebo and raloxifene [, , ]. Additionally, this compound effectively increased bone mineral density and reduced bone turnover markers compared to placebo [, , , , ].

Q8: Has the efficacy of this compound been compared to other osteoporosis treatments?

A8: Clinical trials have directly compared this compound to raloxifene, another SERM used for osteoporosis treatment [, , ]. While both drugs showed similar efficacy in reducing vertebral fractures, this compound demonstrated a greater reduction in nonvertebral fractures in the high-risk subgroup [, , ]. Additionally, indirect comparisons suggest that this compound may be comparable to oral bisphosphonates in preventing vertebral fractures, particularly in high-risk patients [].

Q9: What are the potential benefits of using this compound in combination with conjugated estrogens?

A9: Combining this compound with conjugated estrogens is being explored as a menopausal hormone therapy to address both menopausal symptoms and osteoporosis prevention [, , , ]. This combination aims to provide the benefits of estrogen (e.g., relief from vasomotor symptoms) while mitigating its potential risks on the endometrium and breast by leveraging the antagonistic effects of this compound in these tissues [, , , ].

Q10: Does this compound impact lipid profiles?

A10: Clinical studies have shown that this compound can improve lipid profiles by reducing serum concentrations of total cholesterol and low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol levels [, ]. This positive effect on lipid parameters might provide additional cardiovascular benefits in postmenopausal women.

Q11: Is there evidence for this compound's potential in other therapeutic areas?

A11: Research suggests that this compound's ability to inhibit IL-6/GP130 signaling might hold promise for treating various cancers, including osteosarcoma, triple-negative breast cancer, rhabdomyosarcoma, and pancreatic cancer [, , , , ]. Preclinical studies have shown that this compound inhibits tumor cell proliferation, induces apoptosis, and suppresses tumor growth in these cancer models [, , , , ].

Q12: Are there any ongoing investigations into this compound's mechanism of action or potential applications?

A12: Research continues to explore the full therapeutic potential of this compound. This includes investigating the detailed molecular mechanisms underlying its SERM and GP130 inhibitory activities, identifying biomarkers to predict treatment response and potential adverse effects, and evaluating its efficacy in other disease models beyond osteoporosis and cancer [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.